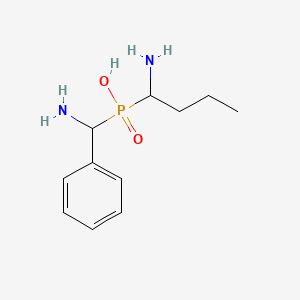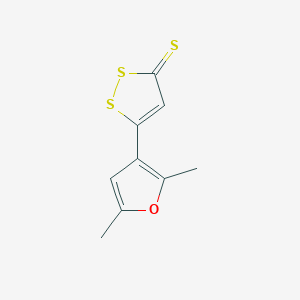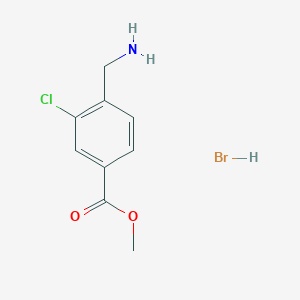
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is a specialized organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, features both aminobutyl and aminophenylmethyl groups attached to the phosphinic acid moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of phosphinic acid derivatives with appropriate amine precursors. One common method might include the reaction of a phosphinic acid chloride with 1-aminobutane and aminophenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry or as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It could be used in the production of specialized materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, P-(1-aminobutyl)-P-(methylphenylmethyl)-
- Phosphinic acid, P-(1-aminopropyl)-P-(aminophenylmethyl)-
Uniqueness
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is unique due to its specific combination of aminobutyl and aminophenylmethyl groups. This structural uniqueness may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
918329-90-5 |
|---|---|
Fórmula molecular |
C11H19N2O2P |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |
Clave InChI |
NCVDTFWXKFYQKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)

![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)

![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)

